molecular formula C18H14F21NO4S B13414325 2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester CAS No. 72276-05-2

2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester

Cat. No.: B13414325
CAS No.: 72276-05-2
M. Wt: 739.3 g/mol
InChI Key: VFAOZLUVVQQCPB-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a long fluorinated alkyl chain, which imparts significant hydrophobic and lipophobic characteristics. It is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester typically involves the reaction of 2-Propenoic acid with a fluorinated sulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to 50°C.

    Catalyst: Triethylamine or pyridine.

    Reaction Time: 12-24 hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity 2-Propenoic acid and fluorinated sulfonyl chloride.

    Reaction Vessels: Stainless steel reactors with temperature and pressure control.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

    Biology: Employed in the development of bio-compatible coatings and materials.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

    Industry: Utilized in the production of water and oil-repellent surfaces and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with hydrophobic and lipophobic surfaces, altering their properties.

    Pathways: It can form stable complexes with proteins and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester stands out due to its exceptionally long fluorinated alkyl chain, which imparts superior hydrophobic and lipophobic properties compared to other similar compounds. This makes it particularly valuable in applications requiring extreme water and oil repellency.

Properties

CAS No.

72276-05-2

Molecular Formula

C18H14F21NO4S

Molecular Weight

739.3 g/mol

IUPAC Name

2-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylsulfonyl(methyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C18H14F21NO4S/c1-3-8(41)44-6-5-40(2)45(42,43)7-4-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h3H,1,4-7H2,2H3

InChI Key

VFAOZLUVVQQCPB-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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